molecular formula C17H18N2O3S B486367 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 667892-76-4

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B486367
CAS No.: 667892-76-4
M. Wt: 330.4g/mol
InChI Key: QSCGZQJHZAEUQU-UHFFFAOYSA-N
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Description

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole class This compound is characterized by its unique structure, which includes a methoxy group, dimethylphenyl group, and a sulfonyl group attached to a benzimidazole core

Preparation Methods

The synthesis of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2,4-dimethylphenyl and 2-methylbenzimidazole.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Synthetic Routes: One common synthetic route involves the sulfonylation of 5-methoxy-2,4-dimethylphenyl with a sulfonyl chloride derivative, followed by coupling with 2-methylbenzimidazole under controlled conditions.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include sulfoxides, sulfones, amines, and substituted benzimidazoles.

Scientific Research Applications

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other benzimidazole derivatives such as omeprazole, esomeprazole, and lansoprazole.

    Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-9-12(2)17(10-16(11)22-4)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCGZQJHZAEUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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